Cas no 40243-75-2 (1-ethenyl-2,3-dimethylbenzene)
1-ethenyl-2,3-dimethylbenzene Chemical and Physical Properties
Names and Identifiers
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- 2,3-Dimethylstyrene
- 1-ethenyl-2,3-dimethylbenzene
- Benzene, 1-ethenyl-2,3-dimethyl-
- Vinylxylene
- vinylxylol
- HLOUDBQOEJSUPI-UHFFFAOYSA-N
- Methyl 2,3-di-O-benzyl-4,6-di-S-benzyl-4,6-dithiohexopyranoside
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- MDL: MFCD00051015
- Inchi: 1S/C10H12/c1-4-10-7-5-6-8(2)9(10)3/h4-7H,1H2,2-3H3
- InChI Key: HLOUDBQOEJSUPI-UHFFFAOYSA-N
- SMILES: C1(C)C(C=C)=CC=CC=1C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 115
- Topological Polar Surface Area: 0
Experimental Properties
- Density: 0.9059 (estimate)
- Melting Point: -59.27°C (estimate)
- Boiling Point: 189.15°C (estimate)
- Refractive Index: 1.5331 (estimate)
1-ethenyl-2,3-dimethylbenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B126185-10mg |
1-ethenyl-2,3-dimethylbenzene |
40243-75-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B126185-50mg |
1-ethenyl-2,3-dimethylbenzene |
40243-75-2 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B126185-100mg |
1-ethenyl-2,3-dimethylbenzene |
40243-75-2 | 100mg |
$ 230.00 | 2022-06-07 | ||
| A2B Chem LLC | AF99835-50mg |
2,3-Dimethylstyrene |
40243-75-2 | 95% | 50mg |
$142.00 | 2024-04-20 | |
| A2B Chem LLC | AF99835-100mg |
2,3-Dimethylstyrene |
40243-75-2 | 95% | 100mg |
$195.00 | 2024-04-20 | |
| A2B Chem LLC | AF99835-250mg |
2,3-Dimethylstyrene |
40243-75-2 | 95% | 250mg |
$263.00 | 2024-04-20 | |
| A2B Chem LLC | AF99835-500mg |
2,3-Dimethylstyrene |
40243-75-2 | 95% | 500mg |
$464.00 | 2024-04-20 | |
| A2B Chem LLC | AF99835-1g |
2,3-Dimethylstyrene |
40243-75-2 | 95% | 1g |
$591.00 | 2024-04-20 | |
| A2B Chem LLC | AF99835-2.5g |
2,3-Dimethylstyrene |
40243-75-2 | 95% | 2.5g |
$1124.00 | 2024-04-20 | |
| A2B Chem LLC | AF99835-5g |
2,3-Dimethylstyrene |
40243-75-2 | 95% | 5g |
$1646.00 | 2024-04-20 |
1-ethenyl-2,3-dimethylbenzene Suppliers
1-ethenyl-2,3-dimethylbenzene Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on 1-ethenyl-2,3-dimethylbenzene
Introduction to 1-Ethenyl-2,3-Dimethylbenzene (CAS No. 40243-75-2)
1-Ethenyl-2,3-dimethylbenzene, also known as 1-vinyl-2,3-dimethylbenzene or 1-(1-propenyl)-2,3-dimethylbenzene, is a chemical compound with the CAS number 40243-75-2. This compound is a member of the substituted benzene family and is characterized by its unique molecular structure, which includes a vinyl group and two methyl groups attached to the benzene ring. The compound has gained significant attention in recent years due to its potential applications in various fields, including organic synthesis, materials science, and pharmaceutical research.
The molecular formula of 1-Ethenyl-2,3-dimethylbenzene is C10H14, and its molecular weight is approximately 134.21 g/mol. The compound exists as a colorless liquid at room temperature and has a characteristic aromatic odor. Its physical properties, such as boiling point (approximately 178°C) and melting point (approximately -65°C), make it suitable for various chemical processes and reactions.
In terms of chemical reactivity, 1-Ethenyl-2,3-dimethylbenzene exhibits typical behavior of substituted benzenes. The vinyl group can undergo addition reactions with electrophiles, such as halogens or hydrogen halides, leading to the formation of substituted alkylbenzenes. Additionally, the presence of the methyl groups can influence the reactivity of the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions. These properties make 1-Ethenyl-2,3-dimethylbenzene a valuable intermediate in the synthesis of more complex organic molecules.
Recent research has explored the potential applications of 1-Ethenyl-2,3-dimethylbenzene in materials science. For instance, studies have shown that this compound can be used as a monomer in the synthesis of functional polymers with unique optical and electronic properties. These polymers have potential applications in areas such as photovoltaics, organic light-emitting diodes (OLEDs), and sensors. The ability to fine-tune the properties of these polymers by varying the substituents on the benzene ring makes 1-Ethenyl-2,3-dimethylbenzene an attractive starting material for polymer chemists.
In the pharmaceutical industry, 1-Ethenyl-2,3-dimethylbenzene has been investigated for its potential use as a building block in drug discovery. The compound's structural features allow for the synthesis of bioactive molecules with diverse pharmacological activities. For example, derivatives of 1-Ethenyl-2,3-dimethylbenzene have been studied for their anti-inflammatory and anti-cancer properties. These derivatives often exhibit improved bioavailability and reduced toxicity compared to existing drugs, making them promising candidates for further development.
The safety and environmental impact of 1-Ethenyl-2,3-dimethylbenzene are also important considerations. While the compound is generally considered safe for laboratory use when proper handling procedures are followed, it is important to note that it may pose risks if not handled correctly. Occupational exposure limits and safety data sheets (SDS) should be consulted to ensure safe handling and storage practices. Additionally, environmental impact assessments are necessary to evaluate the potential effects of this compound on ecosystems.
In conclusion, 1-Ethenyl-2,3-dimethylbenzene (CAS No. 40243-75-2) is a versatile chemical compound with a wide range of applications in organic synthesis, materials science, and pharmaceutical research. Its unique molecular structure and reactivity make it an important intermediate in various chemical processes. Ongoing research continues to uncover new applications and properties of this compound, highlighting its significance in modern chemistry.
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